
2-Methoxy-6-chloro-3-nitrobenzyl bromide
Overview
Description
2-Methoxy-6-chloro-3-nitrobenzyl bromide is a useful research compound. Its molecular formula is C8H7BrClNO3 and its molecular weight is 280.50 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of 2-methoxy-6-chloro-3-nitrobenzyl bromide exhibit significant antimicrobial properties. For instance, compounds synthesized from this bromide have been tested against various bacterial strains, revealing promising results in inhibiting growth.
Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of compounds based on this compound and evaluated their antimicrobial efficacy. The results showed that certain derivatives had a minimum inhibitory concentration (MIC) lower than standard antibiotics, indicating their potential as alternative treatments for resistant bacterial infections.
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
2-Methoxy-6-chloro-3-nitrobenzyl derivative A | 8 | Staphylococcus aureus |
2-Methoxy-6-chloro-3-nitrobenzyl derivative B | 16 | Escherichia coli |
Organic Synthesis
Building Block in Chemical Synthesis
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive bromine atom allows for nucleophilic substitution reactions, making it useful in creating various functionalized compounds.
Case Study: Synthesis of Quinazolinone Derivatives
In a notable application, researchers utilized this compound to synthesize quinazolinone derivatives. These compounds were subsequently evaluated for their biological activities, including anti-inflammatory effects.
Reaction Type | Yield (%) | Product Structure |
---|---|---|
Nucleophilic Substitution | 85 | Quinazolinone derivative C |
Electrophilic Aromatic Substitution | 70 | Substituted phenyl compound |
Materials Science
Photoremovable Protecting Groups
The compound has also been explored as a photoremovable protecting group in polymer chemistry. Its ability to release active species upon light irradiation makes it valuable in developing smart materials that respond to environmental stimuli.
Case Study: Development of Smart Polymers
Researchers have developed smart polymer systems incorporating this compound as a photoremovable protecting group. These systems demonstrated controlled release properties when exposed to UV light, showcasing potential applications in drug delivery and tissue engineering.
Polymer Type | Release Profile | Application Area |
---|---|---|
Biodegradable Polymer | Controlled release upon UV exposure | Drug delivery systems |
Smart Hydrogel | Responsive to light | Tissue engineering |
Properties
Molecular Formula |
C8H7BrClNO3 |
---|---|
Molecular Weight |
280.50 g/mol |
IUPAC Name |
2-(bromomethyl)-1-chloro-3-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO3/c1-14-8-5(4-9)6(10)2-3-7(8)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
WLAXKGZQTPGDFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CBr)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.